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Compound of Interest

Compound Name: Imipramine

Cat. No.: B1671792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of the tricyclic

antidepressant imipramine on the proliferation of various human cell lines. The document

summarizes key quantitative data, details common experimental protocols, and illustrates the

molecular signaling pathways involved.

Effects on Cell Proliferation and Viability
Imipramine has been shown to exert cytotoxic effects and reduce the viability of a wide range

of human cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal

inhibitory concentration (IC50) values vary across different cell types, indicating a degree of

cell-specific response to the drug.

Table 1: Imipramine IC50 Values in Various Human Cancer Cell Lines
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Cell Line Cancer Type IC50 Value
Incubation
Time

Assay

MDA-MB-231
Triple-Negative

Breast Cancer
~40 µM Not Specified Viability Assay

MCF-7

Estrogen

Receptor-

Positive Breast

Cancer

~40 µM Not Specified Viability Assay

T24 Bladder Cancer

Not Specified

(Significant dose-

dependent

decrease from

10-90 µM)

48 hours MTT Assay

U-2 OS Osteosarcoma

Not Specified

(Significant dose-

dependent

decrease from 0-

100 µM)

24 and 48 hours MTT Assay

MG 63 Osteosarcoma

Not Specified

(Significant dose-

dependent

decrease from 0-

100 µM)

24 and 48 hours MTT Assay

PC-3 Prostate Cancer

Not Specified

(Dose-dependent

inhibition from

>10 µM)

12 and 72 hours WST-1 Assay

Caco-2
Colorectal

Cancer

Not Specified

(Notable

decrease at 15,

60, and 90

µg/mL)

24 hours MTT Assay
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U-87MG Glioblastoma

Not Specified

(Inhibition of

PI3K/Akt/mTOR

at 50 µM)

0-240 minutes Western Blot

HCT-116
Colorectal

Cancer

Not Specified

(Inhibition from

0.5-300 µM)

3 days Viability Assay

Glioma Cell

Lines (U251,

GBM)

Glioblastoma

IC50s

determined for

various lines

48 hours CCK-8 Assay

Note: The specific IC50 values are not always explicitly stated in the provided search results,

but the dose-dependent inhibitory effects are consistently reported.

Induction of Apoptosis and Autophagy
Imipramine has been demonstrated to induce programmed cell death in cancer cells through

both apoptosis and autophagy.[2][3][4] The apoptotic response involves the activation of both

the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2]

Table 2: Markers of Imipramine-Induced Apoptosis and Autophagy
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Cell Line Process
Key Markers and
Observations

T24 Apoptosis

Increased Annexin V-positive

cells, up-regulation of cleaved

caspase-3, -8, and -9,

increased Fas and FasL

expression, mitochondrial

dysfunction, and ROS

production.[2]

U-2 OS & MG 63 Apoptosis

Increased cleaved caspase-3,

-8, and -9, and down-

regulation of anti-apoptotic

proteins like MCL-1, BCL-2,

and XIAP.[1]

U-87MG Autophagy

Inhibition of PI3K/Akt/mTOR

signaling, conversion of LC3-I

to LC3-II, and formation of

acidic vesicular organelles.[3]

[4]

Esophageal Squamous Cell

Carcinoma (ESCC)
Apoptosis & Autophagy

Induction of both apoptosis

and protective autophagy.

Blocking autophagy with

chloroquine enhanced

apoptosis.[5]

HL-60 Apoptosis
Induction of apoptosis at 80

µM after 24 hours.[6]

Effects on the Cell Cycle
A key mechanism by which imipramine inhibits cell proliferation is through the induction of cell

cycle arrest, primarily at the G1 phase.[7][8] This prevents cells from entering the S phase,

during which DNA replication occurs.

Table 3: Imipramine's Effects on Cell Cycle Progression
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Cell Line Effect Key Molecular Changes

MDA-MB-231 G1 phase arrest

Increased number of cells in

G1 phase and decreased

number in S phase.[7][8]

MCF-7 G1 phase arrest

Increased number of cells in

G1 phase and decreased

number in S phase.[7][8]

General (Breast Cancer) G1/S transition inhibition

Decrease in key proteins

promoting G1/S transition

(e.g., E2F1, CDK1, Cyclin D1)

and an increase in inhibitors of

G1/S transition (e.g., Rb, p15,

p21, p27).[7]

Molecular Mechanisms and Signaling Pathways
Imipramine's anti-proliferative effects are mediated by its interaction with multiple intracellular

signaling pathways that are often dysregulated in cancer.

Cell Cycle Regulation Pathway
Imipramine treatment leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors,

which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in

its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby

inhibiting the transcription of genes required for S-phase entry.[9]
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Caption: Imipramine-induced G1 cell cycle arrest pathway.
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Apoptosis Induction Pathways
Imipramine can trigger apoptosis through both the extrinsic and intrinsic pathways. The

extrinsic pathway is initiated by the binding of ligands like FasL to death receptors such as Fas,

leading to the activation of caspase-8. The intrinsic pathway is initiated by mitochondrial stress,

leading to the activation of caspase-9. Both pathways converge on the activation of executioner

caspases like caspase-3.[1][2]
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Caption: Imipramine-induced extrinsic and intrinsic apoptosis pathways.

Other Key Signaling Pathways
PI3K/Akt/mTOR: Imipramine inhibits this crucial survival pathway, leading to the induction of

autophagic cell death in glioma cells.[3][4]

EGFR/ERK/NF-κB: In bladder cancer cells, imipramine suppresses this pathway, which is

involved in cell migration and invasion.[2]

AKT/ERK/STAT3: The anti-tumor effect of imipramine in oral squamous cell carcinoma is

attributed to the inactivation of this signaling cascade.

Estrogen Receptor (ER) Signaling: In ER-positive breast cancer cells, imipramine reduces

the expression of ER-α and its target genes.[7]

DNA Repair: Imipramine has been shown to block homologous recombination (HR) and

non-homologous end joining (NHEJ) mediated DNA repair activities in breast cancer cells.[7]

Experimental Protocols
The following are generalized protocols for common in vitro assays used to assess the effects

of imipramine on cell proliferation.

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.
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1. Seed cells in a 96-well plate
(e.g., 5x10^3 cells/well)

2. Incubate overnight to allow attachment

3. Treat cells with varying concentrations
of Imipramine (e.g., 0-100 µM)

4. Incubate for a specified duration
(e.g., 24, 48, or 72 hours)

5. Add MTT reagent to each well

6. Incubate for 2-4 hours to allow
formazan crystal formation

7. Solubilize formazan crystals with DMSO

8. Measure absorbance at 570 nm
using a microplate reader

9. Calculate cell viability relative to control

Click to download full resolution via product page

Caption: General workflow for an MTT cell viability assay.
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Methodology Details:

Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they are in the

exponential growth phase at the time of treatment.[2]

Drug Preparation: Imipramine is typically dissolved in a solvent like DMSO to create a stock

solution, which is then diluted to the final concentrations in the cell culture medium.[10]

Treatment: Cells are exposed to a range of imipramine concentrations. A vehicle control

(e.g., 0.1% DMSO) is always included.[10]

MTT Reaction: The yellow tetrazolium salt MTT is reduced by metabolically active cells to

purple formazan crystals.[1]

Data Analysis: The absorbance is directly proportional to the number of viable cells. Viability

is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell

cycle (G1, S, and G2/M).

Methodology Details:

Cell Treatment: Cells are cultured and treated with imipramine (e.g., 20 µM or 40 µM) for a

prolonged period, such as 96 hours, to allow for effects on the cell cycle to become apparent.

[7]

Fixation: After treatment, cells are harvested and fixed, typically with cold 70% ethanol, to

permeabilize the cell membrane and preserve the cellular structures.[7]

Staining: The fixed cells are stained with a fluorescent DNA-binding dye, most commonly

propidium iodide (PI). An RNase treatment step is included to ensure that only DNA is

stained.

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI

fluorescence is directly proportional to the amount of DNA in each cell.
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Data Analysis: The resulting data is displayed as a histogram, where cells in G1 have a 2n

DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA

content between 2n and 4n. The percentage of cells in each phase is then quantified.[8]

Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Methodology Details:

Cell Treatment: Cells are treated with imipramine for a specified duration (e.g., 96 hours).[7]

Staining: Harvested cells are resuspended in a binding buffer and stained with FITC-

conjugated Annexin V and propidium iodide (PI).

Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the

outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to

the surface of early apoptotic cells. PI is a membrane-impermeable DNA dye that can only

enter cells with compromised membranes (late apoptotic and necrotic cells).

Flow Cytometry Analysis:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantification: The percentage of cells in each quadrant is determined to quantify the level of

apoptosis induced by imipramine.[2]

Conclusion
In vitro studies consistently demonstrate that imipramine inhibits the proliferation of a variety of

human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of

cell cycle arrest, apoptosis, and autophagy through the modulation of numerous key signaling

pathways. These findings underscore the potential of repurposing imipramine as an anti-
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cancer agent and provide a strong rationale for further preclinical and clinical investigation. The

detailed protocols and pathway analyses presented in this guide offer a valuable resource for

researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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